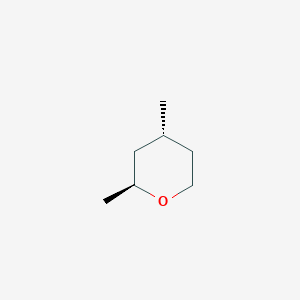
2H-Pyran, tetrahydro-2,4-dimethyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, tetrahydro-2,4-dimethyl-, trans- is a chemical compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered cyclic ethers containing one oxygen atom and five carbon atoms. This compound is characterized by its trans-configuration, which refers to the spatial arrangement of its substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydropyrans, including 2H-Pyran, tetrahydro-2,4-dimethyl-, trans-, can be achieved through various methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts. This method tolerates various substitution patterns and functional groups, including pivaloate and acetate esters, amides, silyl and benzyl ethers, and pendant hydroxyl and olefinic groups .
Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity . Lanthanide triflates can also be used as efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes in room temperature ionic liquids .
Industrial Production Methods
Industrial production of tetrahydropyrans often involves the use of robust catalytic systems that can operate under mild conditions. For example, silver (I) triflate catalyzes intramolecular additions of hydroxyl or carboxyl groups to olefins, providing a simple method to construct cyclic ethers . Copper (I)-Xantphos systems and gold (I)-catalyzed intramolecular hydroamination are also employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, tetrahydro-2,4-dimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, hydrogenation catalysts like Raney nickel for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include tetrahydropyran derivatives, lactones, and other cyclic ethers .
Applications De Recherche Scientifique
2H-Pyran, tetrahydro-2,4-dimethyl-, trans- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-Pyran, tetrahydro-2,4-dimethyl-, trans- involves its interaction with molecular targets through various pathways. For example, its derivatives can act as enzyme inhibitors or receptor agonists/antagonists, modulating biological processes at the molecular level . The specific pathways involved depend on the nature of the substituents and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler analog with no substituents on the ring.
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans-: A closely related compound with similar structural features.
2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-: Another related compound with different functional groups.
Uniqueness
2H-Pyran, tetrahydro-2,4-dimethyl-, trans- is unique due to its specific trans-configuration and the presence of two methyl groups at the 2 and 4 positions. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
67217-62-3 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(2S,4R)-2,4-dimethyloxane |
InChI |
InChI=1S/C7H14O/c1-6-3-4-8-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |
Clé InChI |
FPQOQDFWCJXVKF-RQJHMYQMSA-N |
SMILES isomérique |
C[C@@H]1CCO[C@H](C1)C |
SMILES canonique |
CC1CCOC(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



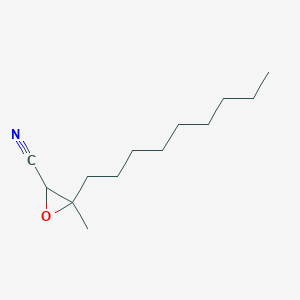
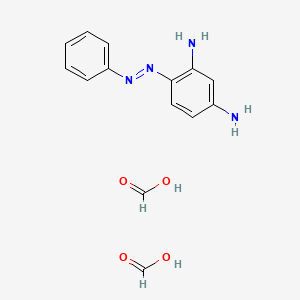
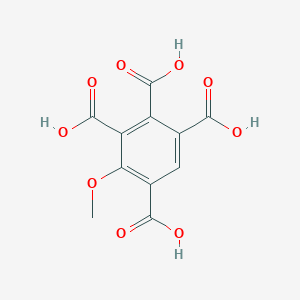
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)
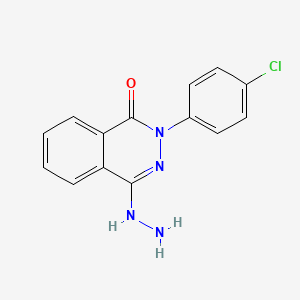
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
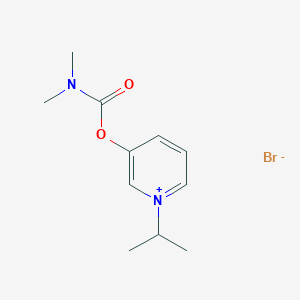
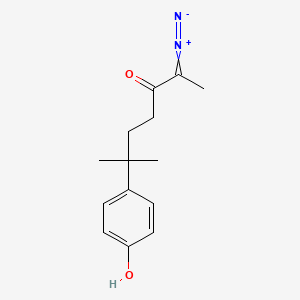
![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
